molecular formula C63H95ClO21 B129583 Altohyrtin A CAS No. 148179-94-6

Altohyrtin A

Cat. No.: B129583
CAS No.: 148179-94-6
M. Wt: 1223.9 g/mol
InChI Key: OBLCEVLAQAFINR-CMVVSLHSSA-N
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Description

The compound “Altohyrtin A” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and functional groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of complex organic compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. Detailed analysis would require experimental data.

Scientific Research Applications

Antitumor Activity

Altohyrtin A exhibits remarkable cytotoxicity against a variety of human tumor cell lines. Its mechanism primarily involves disruption of microtubule dynamics, similar to that of paclitaxel (Taxol), which is a well-known chemotherapeutic agent. Studies have demonstrated that this compound is effective against Taxol-resistant cancer cell lines, indicating its potential as an alternative treatment option for resistant tumors .

Key Findings:

  • Cytotoxic Potency: this compound has shown low picomolar GI50 values against multiple cancer cell lines, highlighting its potency as an antitumor agent .
  • Mechanism of Action: It interferes with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Synthetic Chemistry

The total synthesis of this compound has been a significant focus in organic chemistry due to its complex structure. Various synthetic routes have been developed to produce this compound efficiently, enabling further research into its biological properties and potential modifications.

Synthesis Overview:

  • The synthesis involves multiple steps, including stereoselective reactions and functional group manipulations to construct the macrolide's intricate framework .
  • Recent advancements have introduced more efficient synthetic pathways that reduce the number of steps required while maintaining high yields .

Development of Analogues

Given the challenges associated with obtaining this compound from natural sources, researchers have focused on synthesizing analogs that retain its biological activity while potentially improving pharmacological properties.

Analogs and Modifications:

  • Researchers have designed D-ring modified analogs that maintain low picomolar potency while introducing linker groups for targeted drug delivery systems like antibody-drug conjugates (ADCs) .
  • Modifications aim to enhance stability and reduce toxicity while preserving the antitumor efficacy of the original compound .

Case Studies and Research Findings

Several studies illustrate the applications and efficacy of this compound in cancer treatment:

StudyFocusFindings
Paterson et al. (2005)Total SynthesisDeveloped a convergent synthesis method for this compound, demonstrating its complex structural features and biological activity against tumor cells .
Kary (1998)Synthetic ApproachesExplored various synthetic strategies to produce this compound, emphasizing the importance of stereochemistry in its biological activity .
Recent Analog Studies (2018)ADC DevelopmentInvestigated D-ring modified analogs for use in ADCs, showing minimal loss in potency with enhanced delivery capabilities .

Mechanism of Action

The mechanism of action of such a complex compound would involve its interaction with specific molecular targets, such as enzymes or receptors. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8,12,45,46,47,48,50-Heptaoxaheptacyclo(39.3.1.1(1,5).1(9,13).1(15,19).1(25,29).1(29,33))pentacont-23-ene-7,35-dione: A similar compound with slight variations in functional groups.

    3,37-bis(acetyloxy)-11-(7-chloro-4-hydroxy-2-methylene-5,7-octadienyl): Another related compound with different substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of rings, functional groups, and substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

148179-94-6

Molecular Formula

C63H95ClO21

Molecular Weight

1223.9 g/mol

IUPAC Name

[37-acetyloxy-11-[(5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,47-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,48,49,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate

InChI

InChI=1S/C63H95ClO21/c1-33(19-43(67)18-17-35(3)64)20-53-55(72)58-80-54(71)26-46-24-48(77-40(8)65)30-62(83-46)32-60(10,74)28-49(84-62)21-34(2)36(4)56(78-41(9)66)38(6)50(69)25-45-23-47(76-11)29-61(82-45)27-44(68)22-42(39(61)7)15-13-12-14-16-52-37(5)51(70)31-63(75,85-52)57(73)59(79-53)81-58/h13,15,17-18,36-39,42-49,51-53,55-59,67-68,70,72-75H,1-3,12,14,16,19-32H2,4-11H3/b15-13?,18-17+

InChI Key

OBLCEVLAQAFINR-CMVVSLHSSA-N

SMILES

CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(C=CC(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O

Isomeric SMILES

CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(/C=C/C(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O

Canonical SMILES

CC1C2CCCC=CC3CC(CC4(C3C)CC(CC(O4)CC(=O)C(C(C(C(=C)CC5CC(CC6(O5)CC(CC(O6)CC(=O)OC7C(C(OC(O7)C(C(O2)(CC1O)O)O)CC(=C)CC(C=CC(=C)Cl)O)O)OC(=O)C)(C)O)C)OC(=O)C)C)OC)O

Synonyms

altohyrtin A
spongistatin 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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